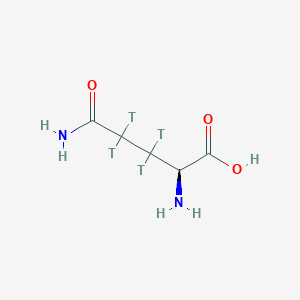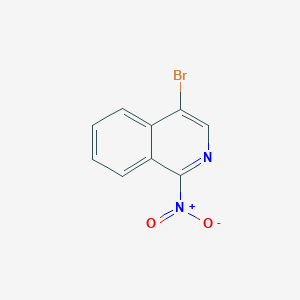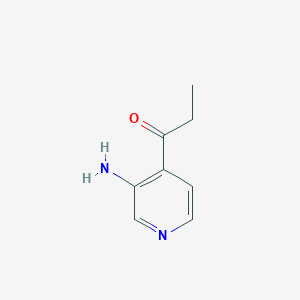
1-(3-Aminopyridin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopyridin-4-yl)propan-1-one, also known as 4-AcO-DMT, is a psychoactive substance that belongs to the class of tryptamines. It is a synthetic analog of psilocybin, a naturally occurring psychedelic compound found in certain types of mushrooms. The compound has been studied extensively for its potential therapeutic applications in the treatment of mental health disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Aminopyridin-4-yl)propan-1-one is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, leading to changes in neurotransmitter activity and neural connectivity.
Biochemical and Physiological Effects:
1-(3-Aminopyridin-4-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. It has also been shown to increase the activity of the prefrontal cortex, a brain region involved in decision-making and emotional regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Aminopyridin-4-yl)propan-1-one in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities and with a high degree of purity. However, one limitation is that it is a psychoactive substance, and therefore requires strict safety precautions when handling and administering.
Direcciones Futuras
There are a number of potential future directions for research on 1-(3-Aminopyridin-4-yl)propan-1-one. One area of interest is its potential as a treatment for substance use disorders, due to its ability to modulate the reward pathways in the brain. Another area of interest is its potential as a tool for studying the neural basis of consciousness and altered states of consciousness. Additionally, further research is needed to fully understand the long-term effects of the compound on brain function and behavior.
Métodos De Síntesis
The synthesis of 1-(3-Aminopyridin-4-yl)propan-1-one involves the reaction of 4-acetoxyindole with N,N-dimethyltryptamine in the presence of a Lewis acid catalyst. The resulting compound is then hydrolyzed to produce 1-(3-Aminopyridin-4-yl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(3-Aminopyridin-4-yl)propan-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been suggested as a potential treatment for depression and anxiety disorders in humans.
Propiedades
Número CAS |
161872-00-0 |
|---|---|
Nombre del producto |
1-(3-Aminopyridin-4-yl)propan-1-one |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(3-aminopyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 |
Clave InChI |
LLTVFCWYYKOQIK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=NC=C1)N |
SMILES canónico |
CCC(=O)C1=C(C=NC=C1)N |
Sinónimos |
1-Propanone,1-(3-amino-4-pyridinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




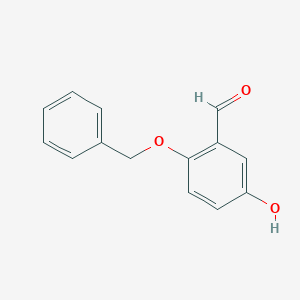
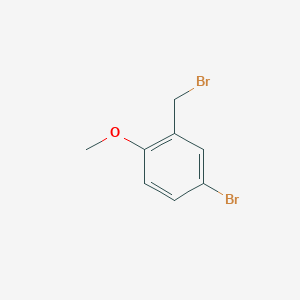

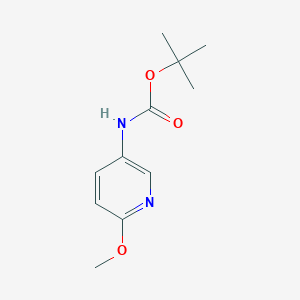
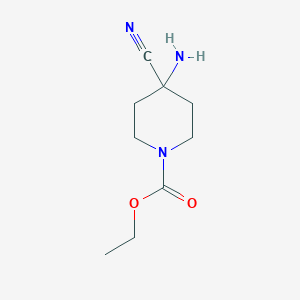
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
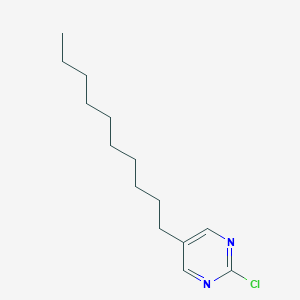
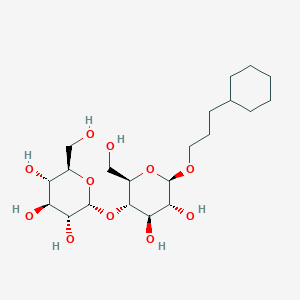
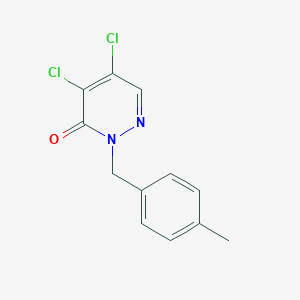
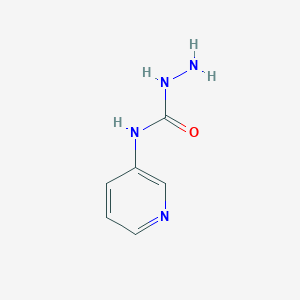
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
